molecular formula C21H21ClN4O5 B065811 Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) CAS No. 174762-89-1

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Número de catálogo B065811
Número CAS: 174762-89-1
Peso molecular: 444.9 g/mol
Clave InChI: SIEDMRDHKJJFRF-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of benzoxazepines and is commonly referred to as Lu AA21004.

Mecanismo De Acción

The mechanism of action of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the inhibition of the reuptake of serotonin by the presynaptic neurons, which leads to an increase in the concentration of serotonin in the synaptic cleft. This results in an enhancement of the serotonergic neurotransmission, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been shown to have a range of biochemical and physiological effects, including the modulation of the serotonergic system, the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the enhancement of neuroplasticity. These effects are believed to be responsible for its therapeutic efficacy in the treatment of neuropsychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) is its high selectivity for the serotonin transporter and the 5-HT1A receptor, which makes it a promising candidate for the treatment of neuropsychiatric disorders. However, its limitations include its poor solubility in water, which makes it difficult to administer, and its potential for adverse effects, such as nausea, vomiting, and sexual dysfunction.

Direcciones Futuras

There are several future directions for the research on Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1). One of the areas of focus is the development of more effective and efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the exploration of its pharmacokinetic and pharmacodynamic properties can provide valuable insights into its mechanism of action and potential drug interactions.

Métodos De Síntesis

The synthesis of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the reaction of 8-chloro-5-(4-methyl-1-piperazinyl)-11H-benzo[b][1,4]oxazepine with maleic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified through recrystallization.

Aplicaciones Científicas De Investigación

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which makes it a promising candidate for the treatment of these disorders.

Propiedades

Número CAS

174762-89-1

Nombre del producto

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Fórmula molecular

C21H21ClN4O5

Peso molecular

444.9 g/mol

Nombre IUPAC

(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine

InChI

InChI=1S/C17H17ClN4O.C4H4O4/c1-21-7-9-22(10-8-21)16-13-3-2-6-19-17(13)23-15-5-4-12(18)11-14(15)20-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

Clave InChI

SIEDMRDHKJJFRF-WLHGVMLRSA-N

SMILES isomérico

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

SMILES canónico

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

Sinónimos

JL 13 compound
JL-13 compound

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.